molecular formula C23H26N4O7 B12378586 E3 Ligase Ligand-linker Conjugate 95

E3 Ligase Ligand-linker Conjugate 95

Cat. No.: B12378586
M. Wt: 470.5 g/mol
InChI Key: FFMCABWULWABNU-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 95: is a compound that plays a crucial role in the field of proteolysis-targeting chimeras (PROTACs). This compound is a conjugate of an E3 ligase ligand and a linker, which facilitates the recruitment of the Cereblon protein. It is used as a key intermediate in the synthesis of complete PROTAC molecules . The ubiquitin-proteasome system (UPS) is essential for maintaining intracellular protein homeostasis by eliminating misfolded, damaged, and worn-out proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E3 Ligase Ligand-linker Conjugate 95 involves the conjugation of Thalidomide (HY-14658) with an appropriate linker . The synthetic process typically includes the following steps:

    Activation of Thalidomide: Thalidomide is activated using suitable reagents to introduce functional groups that can react with the linker.

    Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.

    Purification: The resulting conjugate is purified using chromatographic techniques to obtain the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 95 undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the linker is replaced by other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to 80°C.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used under controlled conditions to achieve the desired transformations.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached.

Scientific Research Applications

Chemistry: E3 Ligase Ligand-linker Conjugate 95 is widely used in the synthesis of PROTACs, which are bifunctional molecules designed to induce the degradation of target proteins by the ubiquitin-proteasome system . These compounds have revolutionized drug discovery by enabling the selective degradation of disease-causing proteins.

Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of E3 ligases in cellular processes and disease progression .

Medicine: The compound has significant applications in medicine, particularly in the development of targeted therapies for cancer and other diseases. PROTACs derived from this compound have shown promise in preclinical studies for their ability to selectively degrade oncogenic proteins .

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role in PROTAC technology makes it a valuable tool for creating novel treatments for various diseases .

Properties

Molecular Formula

C23H26N4O7

Molecular Weight

470.5 g/mol

IUPAC Name

2-[3-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]oxyazetidin-1-yl]acetic acid

InChI

InChI=1S/C23H26N4O7/c28-19-4-3-18(21(31)24-19)27-22(32)16-2-1-13(9-17(16)23(27)33)26-7-5-14(6-8-26)34-15-10-25(11-15)12-20(29)30/h1-2,9,14-15,18H,3-8,10-12H2,(H,29,30)(H,24,28,31)

InChI Key

FFMCABWULWABNU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)OC5CN(C5)CC(=O)O

Origin of Product

United States

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